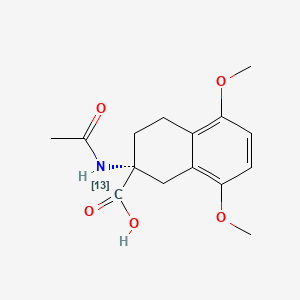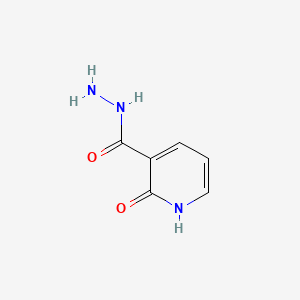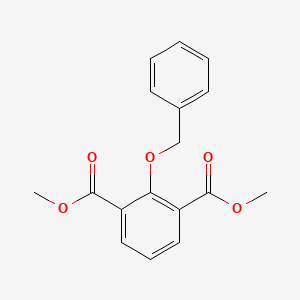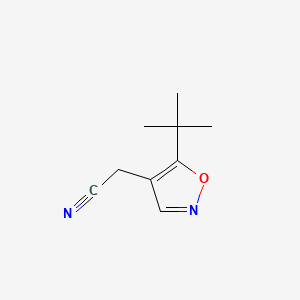
L,L-Dityrosine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L,L-Dityrosine Dihydrochloride is a compound with the molecular formula C18H20N2O6·2HCl and a molecular weight of 433.28 g/mol . It is a dimeric form of tyrosine, formed by the 3,3’-biaryl bond formation between two tyrosine molecules . This compound is often used as a biomarker to detect oxidative protein damage and selective proteolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L,L-Dityrosine Dihydrochloride can be synthesized through the oxidative coupling of tyrosine residues. This process involves the use of oxidizing agents such as hydrogen peroxide or peroxidase enzymes to facilitate the formation of the biaryl bond . The reaction typically occurs under mild conditions, with the pH maintained around neutral to slightly alkaline levels to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often employing chromatographic techniques for the isolation and purification of the final product . The compound is then crystallized and converted to its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
L,L-Dityrosine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the biaryl bond, reverting it to monomeric tyrosine.
Substitution: The hydroxyl groups on the aromatic rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxidase enzymes.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Monomeric tyrosine.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
L,L-Dityrosine Dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
L,L-Dityrosine Dihydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking enhances the stability and rigidity of the protein structures . The compound interacts with various molecular targets, including enzymes like myeloperoxidase, which catalyze its formation . The pathways involved include oxidative stress response pathways, where the presence of this compound serves as an indicator of oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Dityrosine: A dimeric form of tyrosine, similar to L,L-Dityrosine Dihydrochloride but without the hydrochloride salt form.
Tyrosine: The monomeric form, which is a proteinogenic amino acid.
Uniqueness
This compound is unique due to its enhanced stability and solubility provided by the dihydrochloride salt form. This makes it more suitable for various applications, especially in industrial and research settings where stability is crucial .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNKRSZLCYTHJ-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
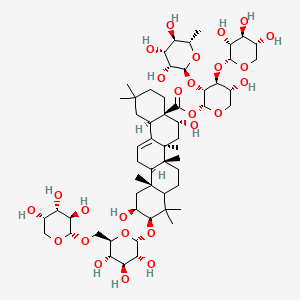
![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/new.no-structure.jpg)
![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)

